Ethyl 4-bromooxazole-5-carboxylate
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Overview
Description
Ethyl 4-bromooxazole-5-carboxylate is a chemical compound with the molecular formula C6H6BrNO3 and a molecular weight of 220.02 g/mol . It is characterized by the presence of a bromine atom at the 4th position of an oxazole ring, with an ethyl ester group at the 5th position. This compound is typically found as a white to yellow to brown solid or liquid .
Preparation Methods
The synthesis of ethyl 4-bromooxazole-5-carboxylate involves several steps. One common method includes the bromination of oxazole derivatives followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step typically involves the reaction of the brominated oxazole with ethanol in the presence of an acid catalyst .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Ethyl 4-bromooxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole-5-carboxylic acid derivatives. Reduction reactions can convert the ester group into alcohols or other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include N-bromosuccinimide for bromination, ethanol for esterification, and various nucleophiles for substitution reactions. Major products formed from these reactions include substituted oxazoles, oxazole-5-carboxylic acids, and alcohol derivatives .
Scientific Research Applications
Ethyl 4-bromooxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-bromooxazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to active sites and interfering with enzyme function. The bromine atom and the oxazole ring play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes and receptors in metabolic and signaling pathways .
Comparison with Similar Compounds
Ethyl 4-bromooxazole-5-carboxylate can be compared with other similar compounds such as:
- Ethyl 2-bromothiazole-5-carboxylate
- Ethyl 2-bromothiazole-4-carboxylate
- Ethyl 4-bromo-1,3-oxazole-5-carboxylate
These compounds share structural similarities, such as the presence of a bromine atom and an ester group. the position of the bromine atom and the type of heterocyclic ring (oxazole vs. thiazole) can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Properties
IUPAC Name |
ethyl 4-bromo-1,3-oxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPHYGHAUCJWCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720959 |
Source
|
Record name | Ethyl 4-bromo-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258283-17-8 |
Source
|
Record name | Ethyl 4-bromo-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-bromooxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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